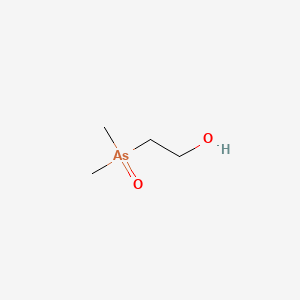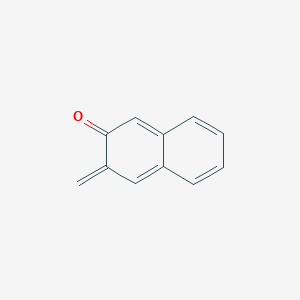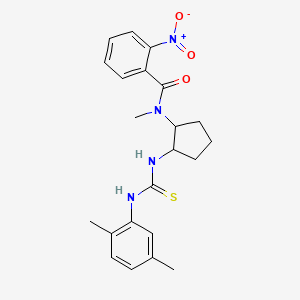![molecular formula C12H20O3Si B14430721 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol CAS No. 80841-11-8](/img/structure/B14430721.png)
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is an organic compound characterized by the presence of a trimethylsilyl group attached to a phenyl ring, which is further connected to a propane-2-peroxol moiety
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol typically involves the introduction of the trimethylsilyl group to the phenyl ring, followed by the formation of the peroxide linkage. One common method involves the reaction of 3-hydroxyphenylpropane with trimethylsilyl chloride in the presence of a base such as pyridine. The resulting intermediate is then subjected to oxidation conditions to form the peroxide linkage.
Industrial Production Methods
Industrial production of this compound may involve similar synthetic routes but on a larger scale. The use of continuous flow reactors and optimized reaction conditions can enhance the efficiency and yield of the desired product. Additionally, purification techniques such as distillation and chromatography are employed to obtain high-purity this compound.
Analyse Chemischer Reaktionen
Types of Reactions
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol undergoes various chemical reactions, including:
Oxidation: The peroxide linkage can be cleaved under oxidative conditions to form corresponding alcohols or ketones.
Reduction: Reduction of the peroxide group can yield alcohols.
Substitution: The trimethylsilyl group can be substituted with other functional groups under appropriate conditions.
Common Reagents and Conditions
Oxidation: Common oxidizing agents include hydrogen peroxide and peracids.
Reduction: Reducing agents such as lithium aluminum hydride or sodium borohydride are used.
Substitution: Reagents like halogens or nucleophiles can facilitate substitution reactions.
Major Products Formed
Oxidation: Alcohols, ketones.
Reduction: Alcohols.
Substitution: Various substituted phenyl derivatives.
Wissenschaftliche Forschungsanwendungen
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol has diverse applications in scientific research:
Chemistry: Used as a reagent in organic synthesis and as a precursor for the synthesis of more complex molecules.
Biology: Investigated for its potential role in biological systems, particularly in oxidative stress studies.
Medicine: Explored for its potential therapeutic applications, including its role as an antioxidant.
Industry: Utilized in the production of specialty chemicals and materials.
Wirkmechanismus
The mechanism of action of 2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol involves the interaction of its peroxide group with various molecular targets. The peroxide linkage can undergo homolytic cleavage to generate reactive oxygen species, which can then interact with cellular components. This compound may also act as a radical scavenger, thereby exerting antioxidant effects.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
- 2-Propenoic acid, 2-[(trimethylsilyl)oxy]-3-[4-[(trimethylsilyl)oxy]phenyl]-, trimethylsilyl ester
- Pyruvic acid, (p-trimethylsiloxy)phenyl-, trimethylsilyl ester
Uniqueness
2-{3-[(Trimethylsilyl)oxy]phenyl}propane-2-peroxol is unique due to its specific structural arrangement, which combines the properties of a trimethylsilyl group and a peroxide linkage
Eigenschaften
CAS-Nummer |
80841-11-8 |
|---|---|
Molekularformel |
C12H20O3Si |
Molekulargewicht |
240.37 g/mol |
IUPAC-Name |
[3-(2-hydroperoxypropan-2-yl)phenoxy]-trimethylsilane |
InChI |
InChI=1S/C12H20O3Si/c1-12(2,15-13)10-7-6-8-11(9-10)14-16(3,4)5/h6-9,13H,1-5H3 |
InChI-Schlüssel |
SSDHELYAYCTLAE-UHFFFAOYSA-N |
Kanonische SMILES |
CC(C)(C1=CC(=CC=C1)O[Si](C)(C)C)OO |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.


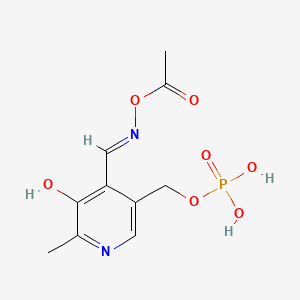
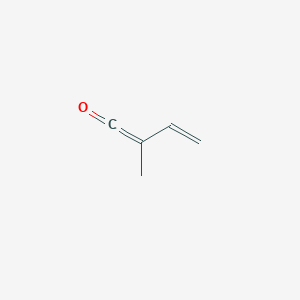
![8-[(Oxolan-2-yl)methyl]-1,4-dioxaspiro[4.5]dec-6-ene](/img/structure/B14430651.png)
![3-Azido-1-[tert-butyl(diphenyl)silyl]-4,4-dimethylazetidin-2-one](/img/structure/B14430652.png)
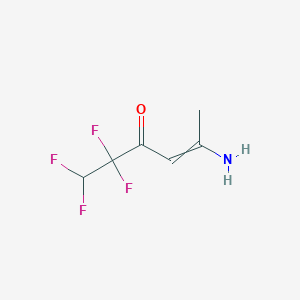
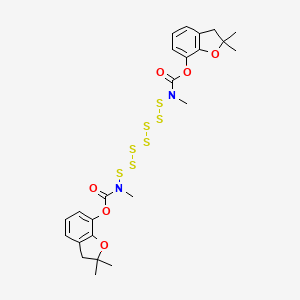
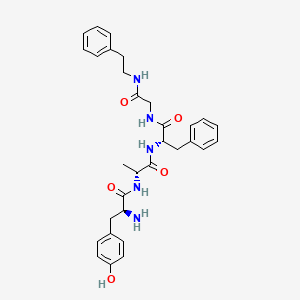
![6-[(4-Aminobutyl)(methyl)amino]-2,3-dihydrophthalazine-1,4-dione](/img/structure/B14430671.png)
![2-pyrrolidin-1-ium-1-ylethyl N-[3-(propoxymethyl)phenyl]carbamate;chloride](/img/structure/B14430681.png)


